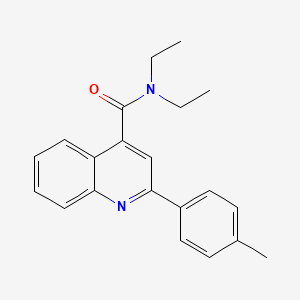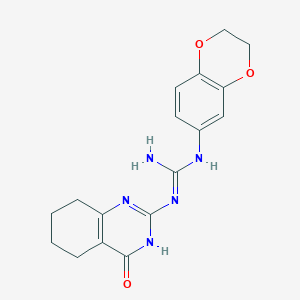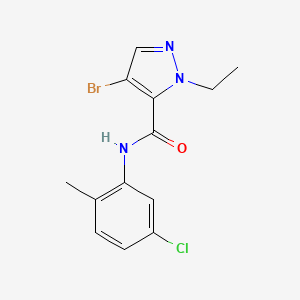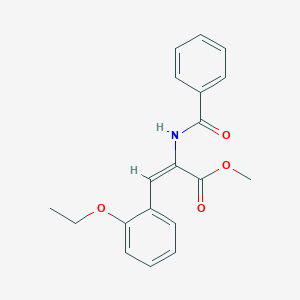![molecular formula C24H37N3O B6120090 N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide, also known as JNJ-5207852, is a novel compound that has been the focus of scientific research due to its potential therapeutic applications. It was first synthesized by Janssen Pharmaceutica in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The exact mechanism of action of N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide is not fully understood, but it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor. It may also have an effect on other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase dopamine release in the striatum, which may contribute to its antipsychotic effects. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has several advantages for use in laboratory experiments. It has high selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a useful tool for studying these receptors. It also has good oral bioavailability and a long half-life, which makes it suitable for use in animal models.
However, there are also some limitations to using N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide in laboratory experiments. It has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain studies. It also has some off-target effects on other neurotransmitter systems, which may complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide. One area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in the treatment of neuropathic pain. Animal studies have shown promising results, but further studies are needed to determine its usefulness in humans.
Finally, N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide may have potential applications in other fields of medicine, such as the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in these conditions.
Conclusion:
In conclusion, N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide is a novel compound that has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic effects, as well as potential uses in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand its mechanism of action and potential future applications.
合成法
The synthesis of N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide involves several steps starting with the reaction of 3,5-dimethylphenylpiperidine with cyclopropylamine to form N-cyclopropyl-3-(3,5-dimethylphenyl)piperidine. This intermediate is then reacted with 4-bromobutyryl chloride to form N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic effects in animal models, making it a potential treatment for schizophrenia. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-cyclopropyl-3-[1-[1-(3,5-dimethylphenyl)piperidin-4-yl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c1-18-15-19(2)17-23(16-18)27-13-9-22(10-14-27)26-11-7-20(8-12-26)3-6-24(28)25-21-4-5-21/h15-17,20-22H,3-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWWYXMOPBEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(CC2)N3CCC(CC3)CCC(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)


![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)

![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)
![5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6120088.png)

![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)